molecular formula C12H21NO4 B2640051 (S)-N-Boc-2-methylproline methyl ester CAS No. 220060-17-3

(S)-N-Boc-2-methylproline methyl ester

Cat. No.: B2640051
CAS No.: 220060-17-3
M. Wt: 243.303
InChI Key: KXFNLDIOHLDSJA-LBPRGKRZSA-N
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Description

(S)-N-Boc-2-methylproline methyl ester is an organic compound that belongs to the class of esters. It is derived from (S)-2-methylproline, a chiral amino acid, and is often used in organic synthesis and pharmaceutical research. The compound features a Boc (tert-butoxycarbonyl) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-2-methylproline methyl ester typically involves the esterification of (S)-N-Boc-2-methylproline. One common method is the Fischer esterification, where (S)-N-Boc-2-methylproline reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

Mechanism of Action

The mechanism of action of (S)-N-Boc-2-methylproline methyl ester involves its interaction with various molecular targets. In enzymatic reactions, the ester can act as a substrate or inhibitor, binding to the active site of enzymes and modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-Boc-2-methylproline methyl ester is unique due to the presence of both the Boc protecting group and the ester functionality. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-2-methylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFNLDIOHLDSJA-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (1.59 g, 15.7 mmol) in THF (10 mL) was added n-BuLi (7.54 mL, 2.5 M in n-hexane) dropwise at 0° C. Then the solution was stirred at the same temperature for 30 min. 1-tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate (3.0 g, 13.0 mmol) was dissolved in 50 mL THF and cooled to −78° C. To the solution was added prepared lithium diisopropylamide (15.7 mmol) dropwise. After the reaction mixture was kept at −78° C. for 3 h, MeI (1.6 mL, 25.7 mmol) was added. The mixture was allowed to warm to 0° C. and stirred for 2 h. Then the reaction mixture was quenched with water (30 mL) and extracted with EtOAc (3×50 mL). The combined organic layers were dried over Na2SO4 and concentrated under vacuum to give 2 g of the crude product. MS (ESI): 244 (MH+).
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1.59 g
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7.54 mL
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10 mL
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3 g
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50 mL
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15.7 mmol
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1.6 mL
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